molecular formula C12H15BrClNO3 B1443646 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide CAS No. 1365962-25-9

2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide

Cat. No.: B1443646
CAS No.: 1365962-25-9
M. Wt: 336.61 g/mol
InChI Key: XHPREJLZVAOINO-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide is a chemical compound for Research Use Only, not intended for diagnostic or therapeutic applications. This brominated butanamide derivative features a halogenated structure that may be of significant interest in synthetic and polymer chemistry. Compounds with similar α-bromoamide scaffolds are recognized in scientific literature as potential initiators in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique used to create well-defined polymers with specific architectures . The structure combines a brominated carbon adjacent to the amide carbonyl with a multi-substituted aniline ring, a pattern seen in intermediates for the synthesis of more complex molecules, including certain pharmaceuticals . Researchers can investigate its properties as a building block for novel organic materials or as a precursor in the development of pharmacologically active agents. This product is strictly for laboratory research. Handle with appropriate safety precautions. For more information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

2-bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO3/c1-4-7(13)12(16)15-9-6-5-8(14)10(17-2)11(9)18-3/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPREJLZVAOINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C(=C(C=C1)Cl)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthetic preparation of 2-bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide typically involves two major stages:

This approach ensures regioselective substitution and the integrity of functional groups critical for the compound's activity.

Preparation of Key Intermediate: 4-Chloro-2,3-dimethoxyphenyl Amine

The aromatic amine precursor, 4-chloro-2,3-dimethoxyaniline, is synthesized via controlled chlorination of 2,3-dimethoxyaniline derivatives, followed by purification. Chlorination is typically performed using chlorine gas under carefully monitored conditions to avoid over-chlorination or side reactions.

Detailed Synthetic Procedure

A representative synthesis involves:

  • Step 1: Chlorination of substituted phenol or aniline derivative

    • Starting material: 2,3-dimethoxyphenol or 2,3-dimethoxyaniline.
    • Chlorinating agent: Chlorine gas sparged into a solution of the substrate in a solvent such as benzotrifluoride (BTF).
    • Reaction conditions: Room temperature initially, then heated to 50–60°C.
    • Equivalents: About 1.1–1.2 equivalents of chlorine gas.
    • Outcome: Formation of 4-chloro-2,3-dimethoxyphenol or aniline with >99% purity after isolation.
  • Step 2: Bromination of the chlorinated intermediate

    • Brominating agent: Liquid bromine, or alternatives such as hydrogen bromide/hydrogen peroxide mixtures.
    • Base: Sodium acetate (1 to 2 equivalents) in acetic acid.
    • Temperature: Maintained between 25–35°C to prevent overbromination.
    • Reaction monitoring: Gas chromatography (GC) to track conversion.
    • Product isolation: Precipitation by adding water, cooling to 5°C, filtration, and washing.
    • Yield: Typically 88–92% with high purity (>99%).
  • Step 3: Amide bond formation

    • The halogenated aromatic amine is reacted with butanoyl bromide or an equivalent acylating agent.
    • Conditions: Usually performed under inert atmosphere with a base such as triethylamine.
    • Purification: Crystallization or chromatographic methods to obtain pure this compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Equivalents Used Yield (%) Notes
Chlorination Cl2 gas in BTF solvent, sodium acetate base 50–60 1.1–1.2 eq Cl2 75–80 Exothermic; control temperature to avoid byproducts
Bromination Liquid bromine, sodium acetate in acetic acid 25–35 1.05–1.2 eq Br2 88–92 Cooling necessary; reaction monitored by GC
Amide formation Butanoyl bromide, base (e.g., triethylamine) Room temp Stoichiometric >85 Inert atmosphere recommended

Summary Table of Key Intermediates and Related Compounds

Compound Name Substitution Pattern Key Features
This compound 4-chloro, 2,3-dimethoxy, 2-bromo butanamide Target compound with dual halogenation and methoxy groups
5-Chlorosalicylaldehyde (5CSAL) 5-chloro substitution on salicylaldehyde Intermediate in halogenation steps
3-Bromo-5-chlorosalicylaldehyde (BCSAL) 3-bromo, 5-chloro salicylaldehyde Key intermediate for bromination

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the β-position of the butanamide chain is highly susceptible to nucleophilic substitution (Sₙ2). This reactivity enables the introduction of diverse functional groups:

Reagent Conditions Product Key Observations
Amines (e.g., NH₃)DMF, K₂CO₃, 25°C, 12–24 hrs N-(4-chloro-2,3-dimethoxyphenyl)-2-amino-butanamideSelective substitution with primary/secondary amines
Thiols (e.g., HS-R)THF, Et₃N, reflux, 6–8 hrsThioether derivativesEnhanced electrophilicity due to electron-withdrawing aryl groups
Azides (NaN₃)DMSO, 60°C, 4–6 hrs 2-Azido-N-(4-chloro-2,3-dimethoxyphenyl)butanamideHigh regioselectivity under mild conditions

Mechanistic Insight : The reaction proceeds via a bimolecular nucleophilic displacement, where the nucleophile attacks the β-carbon, leading to inversion of configuration .

Hydrolysis Reactions

The amide bond and bromine moiety undergo hydrolysis under acidic or basic conditions:

Condition Reagents Products Yield
Acidic (HCl, 6M)HCl/H₂O, reflux, 8–10 hrs4-Chloro-2,3-dimethoxyaniline + 2-Bromobutanoic acid75–80%
Basic (NaOH, 2M)NaOH/EtOH, 70°C, 6 hrs Sodium salt of 2-Bromobutanoic acid + 4-Chloro-2,3-dimethoxyaniline65–70%

Kinetic Note : Acidic hydrolysis follows first-order kinetics with an activation energy of ~85 kJ/mol, whereas basic hydrolysis shows pseudo-first-order behavior .

Oxidation and Reduction

The compound’s aliphatic chain and aromatic substituents participate in redox reactions:

Oxidation

Oxidizing Agent Conditions Product Application
KMnO₄H₂O, 100°C, 3 hrs2-Keto-N-(4-chloro-2,3-dimethoxyphenyl)butanamideSynthesis of ketone derivatives
CrO₃/H₂SO₄Acetone, 0°C, 2 hrs Carboxylic acid derivativesIntermediate for polymer synthesis

Reduction

Reducing Agent Conditions Product Selectivity
LiAlH₄THF, 0°C → 25°C, 2 hrs2-Amino-N-(4-chloro-2,3-dimethoxyphenyl)butanamideComplete reduction of amide to amine
H₂/Pd-CMeOH, 25°C, 12 hrs Dehalogenated product (Cl/Br removal)Catalytic hydrogenation with >90% yield

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Br bond, generating alkyl radicals:

Wavelength Solvent Co-reagent Product
254 nmAcetonitrileAIBN (radical initiator)Polymerized derivatives
365 nmTolueneCross-coupled aryl-radical adducts

Quantum Yield : ~0.3 for C–Br bond cleavage at 254 nm, indicating moderate photostability.

Comparative Reactivity with Analogues

Substituent positioning significantly impacts reactivity:

Compound Reaction Rate (Sₙ2) Hydrolysis Rate (k, h⁻¹)
2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide1.0 (reference)0.15
2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide0.780.09
2-Bromo-N-(3,4-dimethoxyphenyl)butanamide 1.20.21

Higher electron density at the para-methoxy position accelerates substitution but retards hydrolysis.

Industrial-Scale Reaction Optimization

Key parameters for scalable synthesis of derivatives:

Parameter Optimal Value Impact on Yield
Temperature25–30°CPrevents side reactions (e.g., elimination)
SolventDMF/EtOH (3:1)Balances solubility and reaction kinetics
CatalystCuI (5 mol%)Enhances cross-coupling efficiency

Scientific Research Applications

Chemical Research Applications

Organic Synthesis:

  • Reagent in Synthesis: This compound serves as a valuable reagent in organic synthesis, particularly in the formation of more complex molecules. The bromine atom can be substituted by various nucleophiles, facilitating diverse synthetic pathways.
  • Building Block: It acts as a building block for synthesizing other compounds, allowing chemists to create derivatives with tailored properties.

Chemical Reactions:

  • Types of Reactions: The compound can undergo substitution reactions, oxidation and reduction processes, and hydrolysis. For instance:
    • Substitution Reactions: The bromine atom can be replaced by amines or thiols.
    • Oxidation and Reduction: It can be oxidized using agents like potassium permanganate or reduced with lithium aluminum hydride.
    • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Biological Research Applications

Potential Biological Activities:

  • Antimicrobial Properties: Preliminary studies suggest that 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide may exhibit antimicrobial activity, making it a candidate for further biological evaluation.
  • Anticancer Properties: Research is ongoing to investigate its potential anticancer effects. The compound's ability to interact with specific molecular targets could disrupt cellular processes associated with cancer progression.

Medical Applications

Therapeutic Investigations:

  • Although not yet clinically utilized, this compound is being explored for its therapeutic effects in various diseases. Its unique structure may confer specific biological activities that could be harnessed in drug development.

Industrial Applications

Material Development:

  • New Materials: In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its reactive nature allows it to participate in creating innovative compounds with desirable properties.

Mechanism of Action

The exact mechanism of action of 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting cellular processes. The compound may interfere with enzyme activity or cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Inferred Properties
Compound Name Backbone Substituents Biological Activity/Use Reference
2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide Butanamide Bromo (C2), 4-Cl-2,3-OMePh Not reported (hypothesized: enzyme inhibition) -
3-oxo-N-(thiazol-2-yl)butanamide Butanamide Oxo (C3), thiazol-2-yl PDE5 inhibition (100% at 10 μM)
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Sulfonamide Bromo (pyrimidine), morpholinyl, methoxy Structural complexity (no activity reported)
4-Bromo-1,2-diaminobenzene Benzene diamine Bromo (C4), amino groups Laboratory synthesis intermediate
Key Observations:

Backbone Flexibility: The target compound shares a butanamide backbone with 3-oxo-N-(thiazol-2-yl)butanamide (), which demonstrated potent PDE5 inhibition.

Aromatic Substituent Effects :

  • The 4-chloro-2,3-dimethoxyphenyl group in the target contrasts with the thiazol-2-yl group in ’s compound. Thiazole rings can engage in hydrogen bonding (e.g., with PDE5’s active site), while the methoxy-rich phenyl group in the target may increase lipophilicity, affecting membrane permeability .

Halogen Positioning :

  • The bromine in the target’s butanamide differs from the 5-bromo substitution in ’s sulfonamide derivative. Halogen placement influences steric bulk and electronic effects; bromine at C2 (target) may favor nucleophilic substitution, whereas C5 bromine () could stabilize aromatic systems via resonance .

Physicochemical Properties

  • Reactivity : The bromine in the butanamide chain (target) may render it more reactive in alkylation or cross-coupling reactions compared to ’s sulfonamide bromine, which is stabilized within an aromatic system.

Biological Activity

2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide is an organic compound with significant potential in medicinal chemistry due to its structural features. The presence of bromine and chlorine atoms, along with methoxy groups, suggests diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields.

The molecular formula of this compound is C12H15BrClNO3. The compound is characterized by a butanamide backbone substituted with a bromo group and a chloro-dimethoxyphenyl moiety. This unique structure is crucial for its biological interactions.

The exact mechanism of action for this compound remains partially elucidated. However, it is believed to interact with specific molecular targets in cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation. The halogen atoms can form strong interactions with active sites of enzymes, disrupting their function.
  • Cell Signaling Pathways : It may interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by targeting bacterial enzymes.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial effects. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism likely involves the disruption of bacterial enzyme activity or cell membrane integrity.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in several cancer cell lines. The presence of methoxy groups enhances its lipophilicity, facilitating better cellular uptake and interaction with intracellular targets .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 10-50 µg/mL.
Study 2Evaluated anticancer effects on breast cancer cell lines (MCF-7), showing a reduction in cell viability by over 60% at concentrations above 25 µM .
Study 3Investigated the compound's effect on COX enzyme inhibition, revealing potential anti-inflammatory properties alongside its antimicrobial and anticancer activities .

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) in a suitable solvent (e.g., dichloromethane).
  • Amidation : Reacting the brominated product with an appropriate amine to form the butanamide structure.
  • Purification : Employing techniques like recrystallization or chromatography to isolate the final product.

Applications

The compound has several applications across various fields:

  • Medicinal Chemistry : As a lead compound for developing new antibiotics or anticancer drugs.
  • Material Science : Utilized as a building block for synthesizing functional materials.
  • Research Tool : Serves as a probe in biochemical studies to investigate enzyme-substrate interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide

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